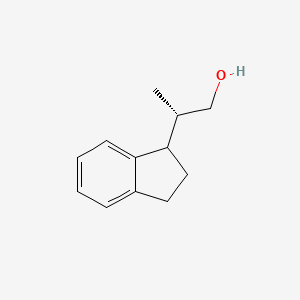
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is a chemical compound that belongs to the class of secondary alcohols. It is also known as indanol or 2-indanylpropan-1-ol. This chemical compound has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is not fully understood. However, it has been reported to act as a free radical scavenger and inhibit the production of reactive oxygen species. It has also been reported to inhibit the activity of various enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant properties by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been reported to exhibit anti-inflammatory properties by inhibiting the activity of various enzymes involved in the inflammatory response. In addition, it has been reported to exhibit anticancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol in lab experiments is its high purity and high yield. This makes it an ideal compound for use in various chemical and biological assays. However, one of the limitations of using (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the study of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, future studies could focus on the synthesis of new derivatives of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol with improved properties for various applications.
Métodos De Síntesis
The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol can be achieved through several methods. One of the most common methods is the reduction of 2-indanone using sodium borohydride in the presence of methanol. Another method involves the reduction of 2-indanone using lithium aluminum hydride in the presence of ether. Both of these methods have been reported to yield high purity and high yield of (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol.
Aplicaciones Científicas De Investigación
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a chiral auxiliary in the synthesis of various organic compounds. It has also been used as a ligand in the synthesis of metal complexes. In the field of pharmacology, (2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol has been studied for its potential as a therapeutic agent for various diseases. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties.
Propiedades
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11,13H,6-8H2,1H3/t9-,11?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDCGCYDDUJWCM-BFHBGLAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

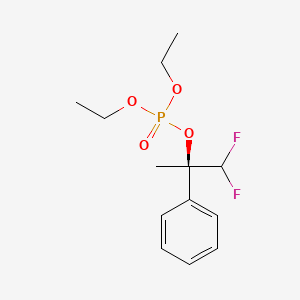
![N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2384496.png)

![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2384505.png)
![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)
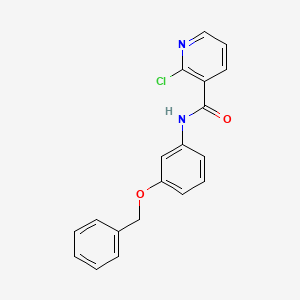
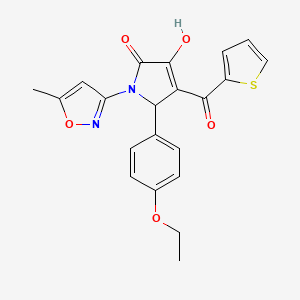
![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)
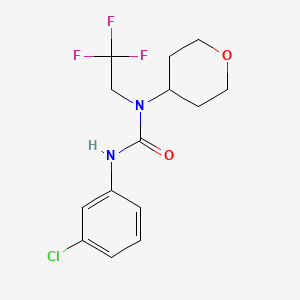
![(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2384517.png)
![2-benzamido-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2384518.png)